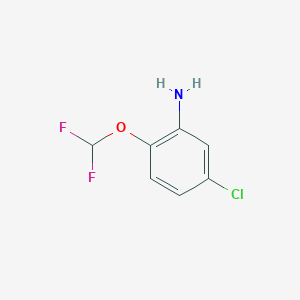

5-Chloro-2-(difluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJADXBJPQYBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-76-0 | |

| Record name | 5-chloro-2-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(difluoromethoxy)aniline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-(difluoromethoxy)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. The difluoromethoxy (-OCF₂H) group is a crucial bioisostere for hydroxyl and thiol functionalities, offering unique electronic properties and enhanced metabolic stability in drug candidates. This document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-4-chlorophenol, followed by a chemoselective O-difluoromethylation. Furthermore, this guide outlines a suite of analytical techniques for the comprehensive characterization and purity assessment of the final compound, providing field-proven insights into the expected analytical data and experimental considerations.

Introduction: The Significance of the Difluoromethoxy Moiety

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The difluoromethoxy group, in particular, has emerged as a valuable substituent due to its ability to act as a lipophilic hydrogen bond donor, mimicking the hydrogen-bonding capacity of hydroxyl or thiol groups while improving metabolic stability and membrane permeability. This compound serves as a key building block for the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). This guide is structured to provide both the practical steps for its synthesis and the analytical framework required to validate its structure and purity, ensuring its suitability for further research and development.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached via a two-stage process. This strategy involves the initial preparation of a phenolic precursor followed by the introduction of the difluoromethoxy group. This pathway is selected for its efficiency and the commercial availability of the starting materials.

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 2-Amino-4-chlorophenol (Precursor)

The foundational step is the reduction of a commercially available nitrophenol. The choice of reducing agent is critical for achieving a high yield and purity. While various methods exist, reduction using iron powder in an acidic medium is a classic, cost-effective, and scalable approach.

Causality Behind Experimental Choices:

-

Iron Powder: A cheap and effective reducing agent for nitroarenes. The reaction is heterogeneous, and the large surface area of the finely powdered iron is crucial for reaction kinetics.

-

Hydrochloric Acid: Used in catalytic amounts to activate the iron surface and generate the active reducing species. It also serves to protonate the resulting amino group, aiding in its solubility during the workup.

-

Vigorous Stirring: Essential to ensure efficient contact between the solid iron, the sparingly soluble nitrophenol, and the aqueous acid.

Experimental Protocol: Reduction of 4-Chloro-2-nitrophenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge finely powdered cast iron (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).

-

Heating: Heat the mixture to a gentle reflux in a boiling water bath with vigorous stirring.

-

Addition of Starting Material: Over a period of 1 to 1.5 hours, add 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) in small portions to the stirred, refluxing mixture.

-

Reaction Monitoring: Continue heating and stirring for an additional 30-60 minutes after the addition is complete. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed. The disappearance of the yellow color of the nitrophenol is a good visual indicator of reaction completion.[1]

-

Workup:

-

While still hot, add a 2 N sodium carbonate solution (25 mL) to precipitate dissolved iron salts.

-

Subsequently, add a concentrated sodium hydroxide solution to dissolve the product, 2-amino-4-chlorophenol, as its phenolate salt.

-

Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot water.

-

Combine the filtrates and, while still warm, carefully acidify with concentrated hydrochloric acid to a faintly acidic pH (litmus paper).

-

Neutralize the slight excess of acid with a few drops of concentrated sodium acetate solution.

-

-

Isolation: The product will precipitate as glittering plates. Cool the mixture and, if necessary, add sodium chloride to promote complete precipitation. Collect the solid by suction filtration, wash with a 15% brine solution, followed by cold water, and dry. A typical yield is approximately 90%.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2-nitrophenol | [1] |

| Reducing System | Fe / HCl | [1] |

| Solvent | Water | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | ~90% | [1] |

Table 1: Summary of the synthesis parameters for 2-Amino-4-chlorophenol.

Stage 2: O-Difluoromethylation of 2-Amino-4-chlorophenol

The introduction of the difluoromethoxy group onto the phenolic oxygen is the key transformation to yield the final product. This step requires a reagent that can generate difluorocarbene (:CF₂) or a related electrophilic species. Sodium chlorodifluoroacetate is an excellent choice as it is a stable solid that thermally decarboxylates in situ to produce difluorocarbene.

Causality Behind Experimental Choices:

-

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A commercially available, bench-stable, and relatively non-toxic precursor to difluorocarbene. Upon heating, it undergoes decarboxylation.[2][3]

-

Cesium Carbonate (Cs₂CO₃): A base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of a strong base is crucial for this step.

-

DMF/Water Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) is required to solubilize the reagents and facilitate the reaction at elevated temperatures. The addition of a small amount of water can aid in the dissolution of the base and phenoxide.

-

Chemoselectivity: The reaction demonstrates excellent chemoselectivity for the phenolic oxygen over the aniline nitrogen. The phenoxide is a stronger nucleophile for this reaction compared to the aniline under these conditions.

Experimental Protocol: Difluoromethylation

-

Reaction Setup: In a single-necked round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-chlorophenol (1 equiv.), sodium chlorodifluoroacetate (2.0 equiv.), and cesium carbonate (1.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add dry DMF and deionized water (e.g., a 9:1 ratio) via syringe and commence stirring.

-

Heating: Heat the reaction mixture to 100-110 °C. Caution: The reaction generates CO₂ gas, so ensure proper venting to avoid pressure buildup.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically several hours).

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as the final product.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-chlorophenol | N/A |

| Difluoromethylating Agent | Sodium Chlorodifluoroacetate | [2][3] |

| Base | Cesium Carbonate | [3] |

| Solvent | DMF / Water | [3] |

| Temperature | 100-110 °C | [2] |

Table 2: Summary of the proposed synthesis parameters for this compound.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. The following section details the expected results from key analytical techniques.

Caption: A generalized workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the unique triplet for the difluoromethoxy (-OCF₂H) proton.

-

Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.

-

Amine Protons (approx. 3.5-4.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

-

Difluoromethoxy Proton (approx. 6.5-7.5 ppm): This is a highly characteristic signal. It will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

-

-

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule.

-

Aromatic Carbons (approx. 110-150 ppm): Six distinct signals for the aromatic carbons. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted accordingly. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).

-

-

¹⁹F NMR: This is a crucial experiment for confirming the presence and environment of the fluorine atoms.

-

A single resonance is expected for the two equivalent fluorine atoms of the -OCF₂H group. This signal will appear as a doublet due to coupling with the single proton (²JFH). The typical chemical shift range for such a group is between -70 and -90 ppm relative to CFCl₃.[4]

-

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling |

| ¹H (-OCH F₂) | ~6.5 - 7.5 | Triplet (t) | ²JHF |

| ¹H (Ar-H ) | ~6.5 - 7.5 | Multiplets (m) | ³JHH |

| ¹H (-NH ₂) | ~3.5 - 4.5 | Broad Singlet (br s) | - |

| ¹³C (-OC F₂) | ~115 - 125 | Triplet (t) | ¹JCF |

| ¹⁹F (-OCHF ₂) | ~ -70 to -90 | Doublet (d) | ²JFH |

Table 3: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Technique: Electrospray Ionization (ESI) is a suitable method for this polar molecule.

-

Expected Molecular Ion: The exact mass of C₇H₆ClF₂NO is 193.0106.[5] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 194.0179.[6]

-

Isotopic Pattern: A key feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch (approx. 3300-3500 cm⁻¹): A pair of medium-intensity sharp peaks characteristic of a primary amine (-NH₂).

-

C-H Aromatic Stretch (approx. 3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): Several sharp absorptions in this region.

-

C-F Stretch (approx. 1000-1200 cm⁻¹): Strong, characteristic absorptions for the C-F bonds of the difluoromethoxy group.

-

C-O Stretch (approx. 1200-1300 cm⁻¹): A strong band for the aryl ether linkage.

-

C-Cl Stretch (approx. 700-850 cm⁻¹): A band in the fingerprint region.

Purity Analysis: Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of the final compound.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a higher concentration of A to a higher concentration of B (e.g., 5% to 95% B over 15 minutes).

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injector at an elevated temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient to ensure separation of any volatile impurities (e.g., start at 80 °C, ramp to 280 °C).

-

Detection: Mass spectrometer in full scan mode to identify the main peak and any impurities based on their mass spectra.

-

Note: Derivatization (e.g., acetylation of the amine) may be necessary to improve peak shape and prevent tailing, although direct analysis is often possible.[5]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide presents a scientifically grounded and practical approach to the synthesis and characterization of this compound. The outlined two-step synthesis is robust and scalable, relying on well-established chemical transformations. The comprehensive characterization workflow provides researchers with the necessary tools to verify the structure and assess the purity of this valuable fluorinated building block. By understanding the causality behind the experimental procedures and the expected analytical outcomes, scientists in drug development and related fields can confidently produce and validate this key intermediate for their research endeavors.

References

-

Supplementary Information for: A metal-free, mechanochemical approach for the synthesis of (E)-3-(2-arylhydrazono)chroman-2,4-diones. The Royal Society of Chemistry, 2021. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses, 2024. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research, Kolkata. [Link]

-

New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

5-Chloro-2-(trifluoromethoxy)aniline - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

This compound (C7H6ClF2NO). PubChemLite. [Link]

-

Fluorine NMR. University of California, Santa Barbara. [Link]

-

Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... ResearchGate. [Link]

-

Comparison of (a) experimental IR spectrum of aniline with theoretical... ResearchGate. [Link]

-

CAS NO. 1431963-04-0 | this compound hydrochloride. Arctom. [Link]

-

New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]

-

IR Spectrums. University of Wisconsin Oshkosh. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]

-

2,4-Difluoroaniline. NIST WebBook. [Link]

-

5-Chloro-2,4-difluoroaniline. Chemsrc. [Link]

Sources

5-Chloro-2-(difluoromethoxy)aniline physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. The incorporation of a chloro- and a difluoromethoxy- group onto the aniline scaffold imparts unique electronic and lipophilic characteristics, making it an attractive intermediate for the synthesis of novel bioactive compounds and functional materials.[1] Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, details robust experimental protocols for the determination of its key parameters, and discusses the implications of these properties within the context of drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is systematically named and can be identified by several key identifiers.

-

IUPAC Name : this compound[]

-

CAS Number : 914635-76-0 (for the free aniline base)[3]; 1431963-04-0 (for the hydrochloride salt)[][4]

-

Molecular Formula : C₇H₆ClF₂NO[][5]

-

Canonical SMILES : C1=CC(=C(C=C1Cl)N)OC(F)F[][5]

The molecule's structure is central to its properties. The aniline core provides a basic amino group, while the substituents dictate its reactivity and physical behavior. The chlorine atom at the 5-position is an electron-withdrawing group, influencing the basicity of the amine. The difluoromethoxy group at the 2-position significantly increases lipophilicity and can act as a bioisostere for other functional groups, potentially improving metabolic stability and binding interactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties is essential for quick reference. While extensive experimental data for this specific compound is not widely published, reliable predicted values and data from analogous compounds provide a strong foundation for its characterization.

| Property | Value | Source |

| Molecular Weight | 193.58 g/mol | [6] |

| Monoisotopic Mass | 193.0106 Da | [5] |

| Appearance | Not specified (typically an oil or solid) | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Predicted XlogP | 2.8 | [5] |

| Predicted pKa | Data not available (expected to be a weak base) | - |

Critical Parameters in Drug Development

For professionals in drug discovery, certain physicochemical properties are of paramount importance as they directly influence a compound's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is quantified by the partition coefficient (P) between a nonpolar solvent (typically n-octanol) and an aqueous phase (water), expressed in its logarithmic form, LogP.[7]

-

Significance : A balanced LogP is crucial. High lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, while low lipophilicity may hinder membrane permeability and target engagement. The predicted XlogP of 2.8 for this compound suggests it is moderately lipophilic, a favorable characteristic for many drug candidates intended for oral administration.[5] A LogP value of 1 indicates a 10:1 partitioning ratio in the organic versus the aqueous phase.[8]

Aqueous Solubility

Solubility in aqueous media is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. Poor solubility is a major hurdle in drug development.

-

Significance : The solubility of aniline and its derivatives is highly pH-dependent. As a weak base, this compound is expected to exhibit higher solubility in acidic conditions due to the formation of the protonated, more polar anilinium salt. The presence of the halogen and difluoromethoxy groups likely decreases intrinsic solubility compared to aniline itself.

Acidity/Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[9] For a basic compound like aniline, the pKa refers to the acidity of its conjugate acid (the anilinium ion).

-

Significance : The pKa dictates the ionization state of a molecule at a given physiological pH, which in turn affects its solubility, permeability, and receptor binding. The amino group of aniline is a weak base. Its pKa will be influenced by the electron-withdrawing chloro- and difluoromethoxy- substituents, which are expected to decrease its basicity (lower the pKa of the conjugate acid) compared to unsubstituted aniline. Knowing the pKa is essential for designing appropriate formulations and predicting its behavior in different compartments of the body.

Experimental Determination of Key Properties

As a Senior Application Scientist, it is imperative to rely on robust experimental data. The following sections detail validated, step-by-step protocols for determining the critical physicochemical parameters of this compound.

Protocol: Aqueous Solubility Determination (Tiered Approach)

This protocol provides a systematic workflow for determining solubility in physiologically relevant media and common co-solvents.

Caption: Workflow for tiered solubility determination.

Methodology:

-

Preparation : Accurately weigh approximately 10 mg of this compound into a glass vial.

-

Aqueous Screen (pH 7.4) : Add 0.5 mL of phosphate-buffered saline (PBS, pH 7.4) to achieve an initial concentration of 20 mg/mL.[10]

-

Dissolution : Vigorously mix the sample using a vortex mixer for 2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes. If necessary, warm the solution to 37°C for up to 60 minutes.[10]

-

Observation : Visually inspect the solution for any undissolved solid against a dark background.

-

Tiered Dilution : If the compound is insoluble, increase the solvent volume to decrease the concentration tenfold (e.g., to 2 mg/mL, then 0.2 mg/mL) and repeat the dissolution steps until the compound fully dissolves. The solubility is reported as the highest concentration at which no solid is visible.[10]

-

Co-Solvent Screen : If aqueous solubility is low, repeat the entire process starting with a high-solubility organic solvent like dimethyl sulfoxide (DMSO).[10]

Protocol: Lipophilicity (LogP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[7]

Methodology:

-

Pre-equilibration : Mix equal volumes of n-octanol and water (or buffer of choice, e.g., pH 7.4 PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

-

Sample Preparation : Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning : In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Equilibration : Tightly cap the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that can cause emulsion formation.[11]

-

Phase Separation : Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[12]

Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining pKa values by monitoring pH changes during titration with an acid or base.[13]

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

System Preparation : Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[14]

-

Analyte Solution : Accurately prepare a solution of this compound (e.g., 20 mL of a 1 mM solution). A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be minimized. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Titration : Place the solution in a jacketed vessel at a constant temperature and purge with nitrogen to remove dissolved CO₂.[14] Immerse the calibrated pH electrode.

-

Data Collection : Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl), as the aniline is a base. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[14]

-

Data Analysis : Plot the measured pH versus the volume of HCl added. This will generate a titration curve.

-

pKa Calculation : Identify the equivalence point, which is the point of maximum slope on the curve. Determine the volume of titrant at the half-equivalence point. The pH at this half-volume point is equal to the pKa of the conjugate acid of the aniline.[15]

Safety and Handling

As with any halogenated aromatic amine, proper safety precautions are essential. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][16]

-

Precautions for Safe Handling : Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Avoid breathing dust, fumes, or vapors.[16] Wash hands thoroughly after handling.[17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Store locked up.[17]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

This compound is a chemical intermediate with physicochemical properties that make it highly relevant to modern drug discovery. Its moderate lipophilicity, tunable basicity, and potential for diverse chemical modifications position it as a valuable scaffold. This guide has provided a detailed overview of its core properties, the scientific rationale for their importance, and robust, field-proven protocols for their experimental determination. By applying these principles and methodologies, researchers can effectively leverage the unique characteristics of this compound to advance their scientific and developmental objectives.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

This compound hydrochloride - CAS 1431963-04-0. Arctom Scientific. [Link]

-

Hendriks, J. et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. [Link]

-

Ciura, K. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Liu, X. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Liang, C., & Lian, H. (2009). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

Experimental Measurement and Modeling of Aniline Hydrochloride Solubility. ResearchGate. [Link]

-

This compound (C7H6ClF2NO). PubChemLite. [Link]

-

Solubility experiments of aniline tetramer in different solvents. ResearchGate. [Link]

-

Sidgwick, N. V. et al. (1911). CXX.—The solubility of aniline in aqueous solutions of its hydrochloride. Journal of the Chemical Society, Transactions. [Link]

-

5-Chloro-2,4-difluoroaniline - CAS 348-65-2. Chemsrc. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC - NIH. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

4-(Chlorodifluoromethoxy)aniline. PubChem. [Link]

- Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. PubMed. [Link]

Sources

- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. arctomsci.com [arctomsci.com]

- 5. PubChemLite - this compound (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. acdlabs.com [acdlabs.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-2-(difluoromethoxy)aniline

Introduction

5-Chloro-2-(difluoromethoxy)aniline is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries, often serving as a critical intermediate in the synthesis of complex molecules.[1] Its unique structure, featuring a chlorine atom, a difluoromethoxy group, and an aniline moiety, presents specific challenges and opportunities for analytical characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the structural elucidation and quantification of such compounds.[2]

This guide provides a comprehensive technical overview of the principles and methodologies for the robust mass spectrometric analysis of this compound. We will delve into the foundational aspects of ionization, isotopic patterns, and fragmentation, followed by detailed, field-proven experimental protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this and structurally related molecules.

Core Principles for the Mass Spectrometry of this compound

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's physicochemical properties and how they dictate its behavior within the instrument.

Choosing the Optimal Ionization Technique

For a polar, aromatic amine like this compound, Electrospray Ionization (ESI) is the most suitable technique.[3][4] ESI is a soft ionization method that typically generates protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the crucial molecular weight information.[5] The basic nitrogen atom of the aniline group is readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS.[6]

Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative, particularly for less polar analogues, but ESI generally provides superior sensitivity for this class of compounds.

The Signature Isotopic Pattern of Chlorine

A key identifying feature of any chlorine-containing compound in mass spectrometry is its distinct isotopic signature.[7] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[8][9] This results in a characteristic M/M+2 pattern in the mass spectrum, where the M peak corresponds to the molecule containing ³⁵Cl and the M+2 peak corresponds to the molecule with ³⁷Cl. The relative intensity of these peaks will be approximately 3:1.[10][11] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule or fragment ion.[12]

Anticipating Fragmentation Pathways

While soft ionization techniques like ESI minimize fragmentation, collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is employed to elicit structural information. The fragmentation of the protonated this compound molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Key predictable fragmentation pathways include:

-

Loss of the difluoromethoxy group: Cleavage of the C-O bond can result in the loss of a neutral CHF₂O radical.

-

Loss of difluorocarbene: A common fragmentation pathway for difluoromethoxy-containing compounds is the neutral loss of difluorocarbene (:CF₂).

-

Loss of HCl: Elimination of hydrogen chloride is another plausible fragmentation route.

Experimental Protocol 1: Direct Infusion Analysis for Initial Characterization

This protocol is designed for the initial assessment of the analyte, confirmation of its molecular weight, and observation of its characteristic isotopic pattern.

Objective: To obtain a full-scan mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion Rate: 5-10 µL/min.

-

Data Acquisition: Full scan mode from m/z 50 to 500.

-

| Parameter | Recommended Setting | Rationale |

| Ion Source | ESI | Optimal for polar aromatic amines.[3] |

| Polarity | Positive | The aniline group is readily protonated.[6] |

| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient spray generation. |

| Cone Voltage | 20 - 40 V | Can be optimized to control in-source fragmentation. |

| Desolvation Gas | Nitrogen | To aid in droplet desolvation. |

| Desolvation Temp. | 350 - 450 °C | To facilitate solvent evaporation. |

-

Data Interpretation:

-

The expected monoisotopic mass of the protonated molecule [C₇H₆ClF₂NO + H]⁺ is approximately 194.02 m/z.

-

Look for a pair of peaks at roughly m/z 194 and m/z 196.

-

Confirm that the intensity ratio of these two peaks is approximately 3:1, which is the characteristic isotopic signature of a single chlorine atom.[8][9]

-

Experimental Protocol 2: LC-MS/MS for Separation and Quantification

This protocol is designed for the separation of this compound from a complex matrix and its sensitive quantification, which is crucial in drug development and quality control.[2][13][14]

Objective: To develop a robust LC-MS/MS method for the quantification of this compound.

Methodology:

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5-95% B over 5-10 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The precursor ion will be the protonated molecule (m/z ~194). The product ion(s) will be determined by performing a product ion scan on the precursor and selecting the most intense and stable fragment(s).

-

| Parameter | Recommended Setting | Rationale |

| Precursor Ion (Q1) | ~194.0 m/z | The [M+H]⁺ ion of the analyte. |

| Collision Energy | Optimize (e.g., 10-30 eV) | To achieve efficient fragmentation. |

| Product Ion (Q3) | To be determined | Select the most abundant and specific fragment ion. |

-

Data Analysis and Calibration:

-

Construct a calibration curve by analyzing a series of known concentrations of the analyte.

-

Plot the peak area of the analyte against its concentration.

-

Use a linear regression to determine the concentration of the analyte in unknown samples.

-

Visualization of Key Processes

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of protonated this compound.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, a self-validating system should be inherent in the methodology. This includes:

-

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative studies to compensate for matrix effects and variations in instrument response.

-

Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations alongside the unknown samples to monitor the accuracy and precision of the method.

-

System Suitability Tests: Regular injection of a standard solution to verify the performance of the LC-MS system, including peak shape, retention time, and signal intensity.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By understanding the core principles of ionization and fragmentation, and by implementing robust, well-controlled experimental protocols, researchers can generate high-quality, reliable data. The methodologies outlined in this guide provide a solid foundation for the development and validation of analytical methods for this important chemical intermediate and other structurally related compounds in the pharmaceutical and chemical industries.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. 6.4: Isotope Abundance. (2022). Available at: [Link]

-

Drug Development & Delivery. Application of LCMS in small-molecule drug development. (2016). Available at: [Link]

-

European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Available at: [Link]

-

ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms.... Available at: [Link]

-

ACS Publications - Chemical Research in Toxicology. Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

NIH National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

-

Whitman College. GCMS Section 6.5. Available at: [Link]

-

Royal Society of Chemistry. Current developments in LC–MS for pharmaceutical analysis. (2020). Available at: [Link]

-

American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. (2015). Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

-

ResearchGate. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available at: [Link]

-

ACS Publications - Analytical Chemistry. Electrospray Ionization Efficiency Scale of Organic Compounds. Available at: [Link]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Available at: [Link]

-

YouTube. Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. (2022). Available at: [Link]

-

PubChem. 5-Chloro-2,4-difluoroaniline. Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

NIH National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

-

University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available at: [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). Available at: [Link]

-

University of Arizona. Mass Spectrometry - Examples. Available at: [Link]

-

Chemistry LibreTexts. 12.3 Mass Spectrometry of Some Common Functional Groups. (2023). Available at: [Link]

Sources

- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.5 [people.whitman.edu]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. researchgate.net [researchgate.net]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Chloro-2-(difluoromethoxy)aniline

Preamble: The Structural Significance of 5-Chloro-2-(difluoromethoxy)aniline in Modern Chemistry

This compound is a substituted aniline derivative of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular architecture is a compelling study in structural chemistry, featuring a confluence of functional groups that impart unique physicochemical properties. The strategic incorporation of a difluoromethoxy (-OCF₂H) group can enhance metabolic stability and lipophilicity, which are critical parameters in drug design.[3] The presence of the chloro-substituent and the primary aromatic amine further modulates the electronic and binding properties of the molecule, making it a valuable building block for complex molecular targets.[4]

Given its potential role in drug discovery and development, a precise and unambiguous structural characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive method for confirming the molecular identity and structural integrity of such compounds by probing their vibrational modes. This guide offers a comprehensive framework for the FTIR analysis of this compound, detailing the experimental protocol, spectral interpretation, and the scientific rationale underpinning the analytical process.

Foundational Principles: Vibrational Spectroscopy of a Multifunctional Aromatic Amine

Infrared spectroscopy is predicated on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to the transition between vibrational energy levels.[5] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."

For a molecule as complex as this compound, the resulting spectrum is a superposition of the vibrational modes of its constituent parts:

-

Aniline Moiety: The primary amine (-NH₂) group gives rise to characteristic N-H stretching and bending vibrations.[6]

-

Aromatic Ring: The benzene ring exhibits C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The substitution pattern influences the position of these bands.[7][8]

-

Difluoromethoxy Group: The C-F and C-O-C ether linkages produce strong, characteristic absorption bands.[9]

-

Chloro Group: The C-Cl bond contributes a stretching vibration, typically in the lower frequency region of the spectrum.[9]

The precise location and intensity of these absorption bands provide definitive evidence for the presence of each functional group, thereby confirming the molecule's structure.

Experimental Protocol: A Self-Validating System for Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a reliable IR spectrum is critically dependent on a meticulous experimental methodology. The following protocol is designed to minimize artifacts and ensure data integrity. As this compound is typically a solid at room temperature, the KBr pellet method is a robust choice for sample preparation.

2.1 Materials and Instrumentation

-

Analyte: this compound, analytical grade (>98% purity).

-

Matrix: Potassium Bromide (KBr), spectroscopy grade, oven-dried at 110°C for at least 4 hours and stored in a desiccator.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA II, Thermo Fisher Nicolet iS5) equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Equipment: Agate mortar and pestle, pellet-pressing die, hydraulic press, spatula, analytical balance.

2.2 Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Causality: This step is crucial to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself. The instrument software will automatically subtract this background from the sample spectrum.

-

Ensure the sample compartment is empty and clean.

-

Initiate a background scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation (KBr Pellet Technique):

-

Causality: KBr is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and provides a solid matrix to disperse the analyte, minimizing intermolecular interactions that can broaden spectral peaks. A dry environment is essential as KBr is hygroscopic; absorbed water will produce broad O-H bands around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, potentially obscuring N-H signals.

-

In a dry environment (e.g., under a nitrogen atmosphere or in a glove box), weigh approximately 1-2 mg of this compound.

-

Weigh approximately 150-200 mg of dried KBr. The optimal sample-to-matrix ratio is about 1:100.

-

Combine the sample and KBr in an agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality spectrum with sloping baselines and distorted peak shapes (Christiansen effect).

-

Transfer a portion of the powder into the pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This should produce a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient pressure or moisture contamination.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

-

Workflow Visualization: From Sample to Spectrum

The logical flow of the experimental procedure can be visualized as follows.

Caption: Experimental workflow for FTIR analysis of this compound.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorptions for this compound based on established correlation tables and spectroscopic principles.[10][11]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450-3350 & 3380-3280 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1650-1580 | Medium to Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600-1585 & 1500-1400 | Medium to Strong | C=C In-Ring Stretching | Aromatic Ring |

| 1335-1250 | Strong | C-N Stretching | Aromatic Amine |

| 1260-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1150-1050 | Very Strong | C-F Stretching | Difluoro- group (-CF₂) |

| 900-675 | Strong | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

| 800-600 | Medium to Strong | C-Cl Stretching | Aryl Chloride |

Detailed Analysis:

-

N-H Region (3500-3200 cm⁻¹): A primary aromatic amine is expected to show two distinct, sharp bands in this region corresponding to the asymmetric and symmetric N-H stretches.[6][12] Their presence is a strong confirmation of the -NH₂ group. An overtone of the N-H bending vibration may also appear as a weaker shoulder band.[13]

-

C-H Stretching Region (3100-2800 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching from the aromatic ring.[7][14] The C(sp³)-H stretch from the difluoromethoxy group (-OCF₂H ) is also expected in this region, often around 2960-2990 cm⁻¹.

-

Double Bond & Bending Region (1700-1400 cm⁻¹): This region contains several key peaks. The N-H scissoring (bending) vibration for the primary amine should appear between 1650-1580 cm⁻¹.[12] This can sometimes overlap with the aromatic C=C stretching vibrations, which typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[8]

-

Fingerprint Region (1400-600 cm⁻¹): This complex region contains a wealth of structural information.

-

C-N and C-O Stretching: A strong band between 1335-1250 cm⁻¹ is indicative of the aromatic C-N stretch.[6] The asymmetric C-O-C stretching of the aryl ether linkage is expected to be strong, typically around 1260-1200 cm⁻¹.

-

C-F Stretching: The most intense bands in the entire spectrum are often the C-F stretches due to the large change in dipole moment during vibration. For a difluoro group, these absorptions are typically found in the 1150-1050 cm⁻¹ range and serve as a definitive marker for the difluoromethoxy substituent.[9]

-

C-Cl Stretching: The C-Cl stretch appears at lower frequencies, generally in the 800-600 cm⁻¹ range.[9] Its presence confirms the chloro-substitution on the aromatic ring.

-

C-H Out-of-Plane Bending: Strong absorptions between 900-675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.

-

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By following a rigorous and validated experimental protocol, a high-quality spectrum can be obtained. A systematic interpretation of this spectrum, grounded in the established principles of vibrational spectroscopy, allows for the unambiguous identification of all key functional groups—the primary aromatic amine, the substituted benzene ring, the aryl ether linkage, and the distinctive difluoro and chloro substituents. This comprehensive analysis provides researchers and drug development professionals with a high degree of confidence in the identity and purity of this valuable chemical intermediate.

References

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

AIP Publishing. Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. [Link]

-

ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. [Link]

-

PubChem. 5-Chloro-2,4-difluoroaniline. [Link]

-

SpectraBase. 5-Chloro-2-(trifluoromethoxy)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

ACS Publications. Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy | Inorganic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 5-Chloro-2-methoxyaniline. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

PubChem. 4-(Chlorodifluoromethoxy)aniline. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. How to perform chemical analysis by infrared spectroscopy | FT-IR Basics. [Link]

-

MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

The Genesis of a Key Building Block: First Reported Synthesis of 5-Chloro-2-(difluoromethoxy)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Fluorinated Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety, often serving as a bioisostere for a hydroxyl or methoxy group, while offering distinct advantages in terms of metabolic resistance and modulated electronic effects. This guide delves into the first reported synthesis of a key intermediate bearing this functional group: 5-Chloro-2-(difluoromethoxy)aniline. This compound has emerged as a critical building block in the synthesis of innovative agrochemicals, particularly fungicides. Its first disclosure appears to be within the patent literature, specifically in the context of developing novel pyrazole derivatives for crop protection. This guide will provide a detailed, expert-driven analysis of this inaugural synthesis, offering insights into the experimental choices and the underlying chemical principles.

The First Reported Synthesis: A Multi-Step Approach from 2-Amino-4-chlorophenol

The first documented synthesis of this compound was reported in the international patent application WO2007071457A1, which details the preparation of pyrazole derivatives as fungicides. The synthesis of this aniline intermediate is a critical step in the overall sequence and is outlined as a two-step process starting from commercially available 2-amino-4-chlorophenol.

Synthetic Scheme Overview

The overall transformation involves the introduction of the difluoromethyl group onto the phenolic oxygen, followed by the reduction of a nitro group, which is introduced in a preceding step. However, the patent directly addresses the difluoromethylation of the phenol.

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the experimental section of patent WO2007071457A1.

Step 1: Difluoromethylation of 2-Amino-4-chlorophenol

This step involves the reaction of 2-amino-4-chlorophenol with a difluoromethylating agent in the presence of a base.

-

Materials:

-

2-Amino-4-chlorophenol

-

Sodium chlorodifluoroacetate (or another suitable source of difluorocarbene)

-

A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

-

A suitable base (e.g., Potassium Carbonate)

-

Water

-

-

Procedure:

-

To a solution of 2-amino-4-chlorophenol in a suitable solvent such as DMF, a base like potassium carbonate is added.

-

The mixture is stirred and heated.

-

Sodium chlorodifluoroacetate is then added portion-wise to the reaction mixture.

-

The reaction is monitored for completion by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified, typically by column chromatography, to afford pure this compound.

-

Causality Behind Experimental Choices

The choice of reagents and conditions in this synthesis is guided by established principles of organic chemistry:

-

Choice of Starting Material: 2-Amino-4-chlorophenol is a readily available and relatively inexpensive starting material. The presence of the amino and hydroxyl groups provides handles for further functionalization, while the chloro substituent is a key feature of the final target molecule.

-

Difluoromethylation Strategy: The use of sodium chlorodifluoroacetate as a difluoromethylating agent is a common and effective method. Upon heating, this reagent decarboxylates to generate difluorocarbene (:CF₂), a highly reactive intermediate. The phenoxide, formed by the deprotonation of the phenolic hydroxyl group by the base, then acts as a nucleophile, trapping the electrophilic difluorocarbene to form the difluoromethoxy group.

-

Role of the Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenol without causing unwanted side reactions with other functional groups. DMF is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and facilitate the formation of the phenoxide.

Reaction Mechanism: The Generation and Trapping of Difluorocarbene

The core of this synthesis lies in the generation and subsequent trapping of difluorocarbene.

Caption: Simplified mechanism of difluoromethylation via difluorocarbene.

Data Presentation

While the original patent does not provide a detailed table of quantitative data for this specific intermediate synthesis, a representative summary for such a process would typically include:

| Parameter | Value |

| Starting Material | 2-Amino-4-chlorophenol |

| Reagents | Sodium chlorodifluoroacetate, K₂CO₃ |

| Solvent | DMF |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Yield | (Typically moderate to good) |

| Purity (post-purification) | >95% |

Conclusion: A Foundational Synthesis for Modern Agrochemicals

The first reported synthesis of this compound, as disclosed in the patent literature, provides a practical and scalable route to this valuable building block. The methodology leverages the well-established chemistry of difluorocarbene generation and trapping, demonstrating a key strategy for the introduction of the difluoromethoxy group into aromatic systems. For researchers and professionals in drug discovery and agrochemical development, understanding this foundational synthesis is crucial for the design and execution of synthetic routes to novel, high-value molecules. The insights into the causality of experimental choices and the underlying reaction mechanism offer a solid basis for further optimization and application of this important chemical intermediate.

References

- WO2007071457A1 - PYRAZOLE DERIVATIVES AS FUNGICIDES - Google Patents

An In-depth Technical Guide to 5-Chloro-2-(difluoromethoxy)aniline (CAS Number 914635-76-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(difluoromethoxy)aniline, identified by the CAS number 914635-76-0, is a halogenated aromatic amine of increasing interest within the fields of medicinal chemistry and materials science. Its structural architecture, featuring a chloro substituent and a difluoromethoxy group on an aniline scaffold, imparts a unique combination of physicochemical properties. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, potential hazards, and likely applications, with a focus on its role as a valuable building block in the synthesis of novel molecules.

While specific research dedicated exclusively to this compound is emerging, this guide synthesizes available data and provides expert insights based on the well-established roles of its constituent functional groups in modern chemical research.

Physicochemical Properties

The distinct properties of this compound are a direct consequence of its molecular structure. The presence of the difluoromethoxy group, in particular, is known to significantly influence lipophilicity, metabolic stability, and other key parameters relevant to drug design and materials science.[1]

| Property | Value | Source |

| CAS Number | 914635-76-0 | ECHEMI[2] |

| IUPAC Name | This compound | Fluorochem[3] |

| Molecular Formula | C7H6ClF2NO | ECHEMI[2] |

| Molecular Weight | 193.58 g/mol | AiFChem |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N)OC(F)F | Arctom[4] |

| InChI Key | NHRGZRZIYISYBL-UHFFFAOYSA-N | Fluorochem[3] |

Note: Experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely available in the public domain. These properties would need to be determined empirically.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, analogous synthetic routes for similar fluorinated anilines suggest that its preparation likely involves the introduction of the difluoromethoxy group onto a suitable aniline precursor. The synthesis of difluoromethoxy derivatives, in general, can be achieved using chlorodifluoromethane, although this method has drawbacks due to the use of an ozone-depleting reagent.[5]

The chemical reactivity of this compound is characteristic of an aromatic amine. The amino group can undergo a variety of transformations, including diazotization, acylation, and alkylation, making it a versatile intermediate for the synthesis of more complex molecules. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the chloro, amino, and difluoromethoxy groups influencing the position of substitution.

Potential Applications in Research and Development

The true value of this compound lies in its potential as a key building block in the synthesis of novel compounds with desirable biological or material properties.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine-containing moieties is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[6] The difluoromethoxy group, in particular, can improve a drug candidate's lipophilicity, which can lead to better absorption and distribution in the body.[1] Furthermore, this group can enhance metabolic stability, making the resulting drug less susceptible to enzymatic breakdown and potentially leading to a longer duration of action.[1]

Given these advantages, this compound is a valuable starting material for the synthesis of new therapeutic agents. The aniline functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds targeting various diseases. The chloro substituent can also play a role in modulating the electronic properties and binding interactions of the final compound.

Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector benefits from the introduction of fluorinated groups into active ingredients. Incorporating the difluoromethoxy moiety can lead to pesticides, herbicides, and fungicides with enhanced biological activity and improved environmental persistence profiles.[1] This can result in more effective crop protection with potentially lower application rates.[1]

Materials Science

Anilines are precursors to a variety of polymers and specialty chemicals. The unique electronic properties conferred by the chloro and difluoromethoxy groups make this compound a candidate for the synthesis of novel materials with tailored optical, electronic, or thermal properties.

Hazards and Safety Information

Based on the available GHS classification, this compound is considered a hazardous substance.[2] The signal word for this compound is "Warning".[3]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/ attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/ attention.[2]

-

P362: Take off contaminated clothing and wash before reuse.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a general workflow for the safe handling of this compound in a research laboratory setting.

Conclusion

This compound is a specialized chemical intermediate with significant potential, particularly in the fields of drug discovery and agrochemical synthesis. The presence of both a chloro and a difluoromethoxy group on the aniline ring provides a unique set of properties that can be leveraged to create novel molecules with enhanced performance characteristics. While comprehensive data on this specific compound is still being developed, the established principles of medicinal and materials chemistry strongly suggest its utility as a valuable building block. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards. As research progresses, a more detailed understanding of the properties, synthesis, and applications of this compound will undoubtedly emerge, further solidifying its role in the advancement of chemical sciences.

References

-

This compound . Fluorochem.

-

Difluoroalkylation of Anilines via Photoinduced Methods . National Institutes of Health.

-

The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline . NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound hydrochloride - CAS 1431963-04-0 . CymitQuimica.

-

5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 . PubChem.

-

5-Chloro-2-(3,4-difluorophenoxy)aniline . Santa Cruz Biotechnology.

-

Application Notes and Protocols for In Vitro Biological Activity of 5-Chloro-1,1-difluoroindan Derivatives . Benchchem.

-

5-Chloro-2-methoxyaniline synthesis . ChemicalBook.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central.

-

914635-76-0, this compound Formula . ECHEMI.

-

1094633-34-7|5-Chloro-2-[(difluoromethyl)sulfanyl]aniline . BLDpharm.

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species . MDPI.

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles . ResearchGate.

-

CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline . CymitQuimica.

-

CAS NO. 1431963-04-0 | this compound hydrochloride . Arctom.

Sources